

A Comparative Guide to the X-ray Crystallography of Pyridineboronic Acid Derivatives

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Compound of Interest

Compound Name: *(2-Ethylpyridin-4-yl)boronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the crystallographic structures of various pyridineboronic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. By presenting key crystallographic data, detailed experimental protocols, and visual representations of the structural analysis workflow, this document serves as a valuable resource for rational drug design and the engineering of novel materials.

Pyridineboronic acids are a class of organic compounds that have garnered substantial attention due to their versatile applications, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions to form complex molecules and as pharmacophores in drug discovery. Their ability to form reversible covalent bonds with diols makes them attractive for developing inhibitors for enzymes such as proteasomes and beta-lactamases. Understanding the three-dimensional arrangement of atoms within the crystal lattice of these derivatives is paramount for elucidating structure-activity relationships and for predicting their physicochemical properties, including solubility, stability, and bioavailability.

Performance Comparison of Pyridineboronic Acid Derivatives

The position of the boronic acid group on the pyridine ring, as well as the presence of other substituents, significantly influences the crystal packing and intermolecular interactions. This

section provides a comparative analysis of the crystallographic data for several pyridineboronic acid derivatives.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyridineboronic acid derivatives, allowing for a direct comparison of their solid-state structures.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	Ref.
Pyridine-3-boroninic acid	C ₅ H ₆	BNO ₂	-	-	-	-	-	-	-	-	[1]
Methanesulfonate salt of 3-(N-methylpyridinum boronic acid)	C ₇ H ₁₂ BN ₂ O ₅ S	Monoclinic	P2 ₁ /c	8.94 60	8.83 80	13.8 50	90	105. 28	90	1056. .3	[2]
Pyridine-4-boroninic acid	C ₅ H ₆	BNO ₂	-	-	-	-	-	-	-	-	[3]
(2-Methoxy-3-	C ₆ H ₈	Monoclinic	P2 ₁ /c	7.63 42	25.7 404	7.24 44	90	100. 857	90	1395 .9	[4]

pyridyl)boronic acid

2-
Amin
opyri
dine-
3-
boro
nic
acid

C₅H₇
BN₂
O₂

[5]

6-
Chlo-
ropy-
idine-
-3-
bord-
nic
acid

C₅H₅
BCIN
O₂

[6]

5-
Bromo-
oxy-
dine
3-
bord-
nic
acid

C₅H₅
BBrN
O₂

[7]

Data for some compounds is still being compiled from crystallographic databases.

Experimental Protocols

The determination of the crystal structure of pyridineboronic acid derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure

refinement.

Synthesis and Crystallization

The synthesis of pyridineboronic acid derivatives can be achieved through various methods, with the most common being the reaction of a corresponding halopyridine with an organolithium reagent followed by quenching with a trialkyl borate.

General Synthesis of Pyridine-4-boronic acid:[3]

- 4-Bromopyridine is dissolved in anhydrous deoxygenated tetrahydrofuran in a Schlenk flask under an argon atmosphere.
- The reaction mixture is cooled to -78 °C.
- n-Butyllithium is added dropwise, and the mixture is stirred for one hour.
- Trimethyl borate is then added, and the reaction is allowed to proceed for another hour at -78 °C before slowly warming to room temperature and stirring overnight.
- The reaction is quenched with hydrochloric acid.
- The product, pyridine-4-boronic acid hydrochloride, is purified by recrystallization from hexane.

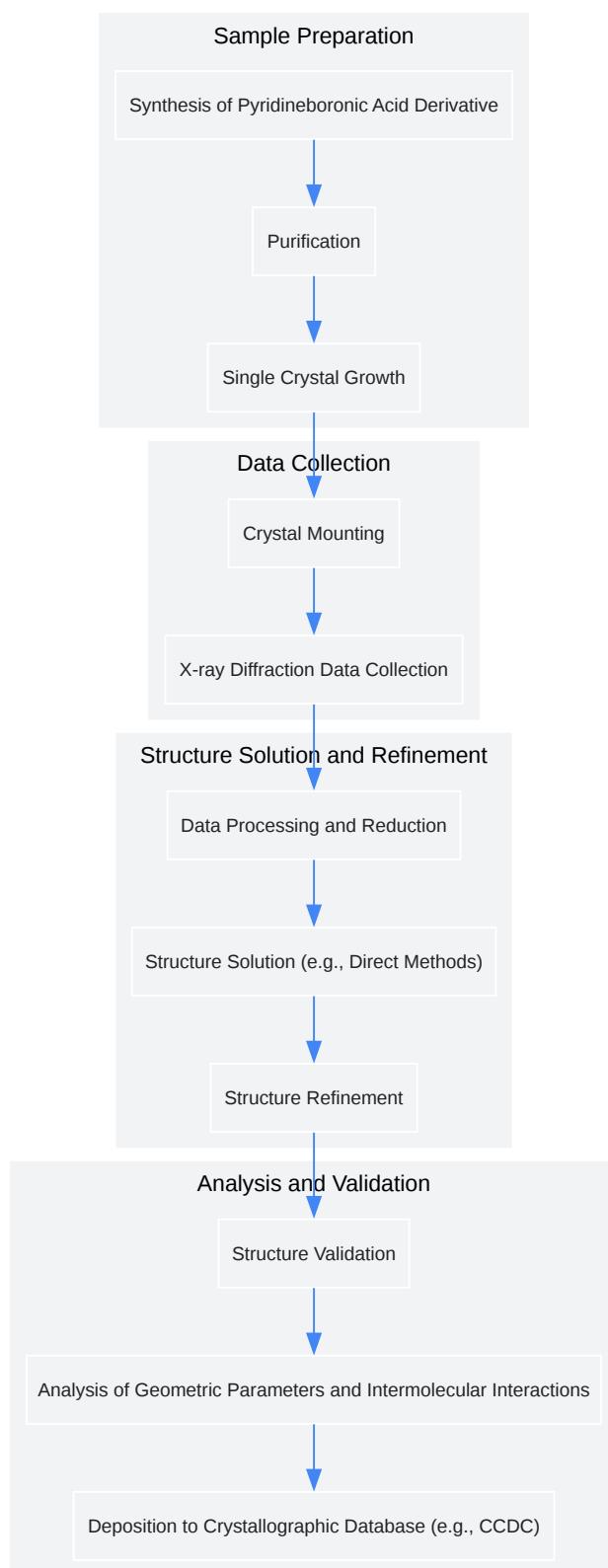
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution of the purified compound. Common techniques include:

- Slow Evaporation: The purified compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

X-ray Diffraction and Structure Determination

The following workflow outlines the general procedure for determining the crystal structure of a pyridineboronic acid derivative using single-crystal X-ray diffraction.



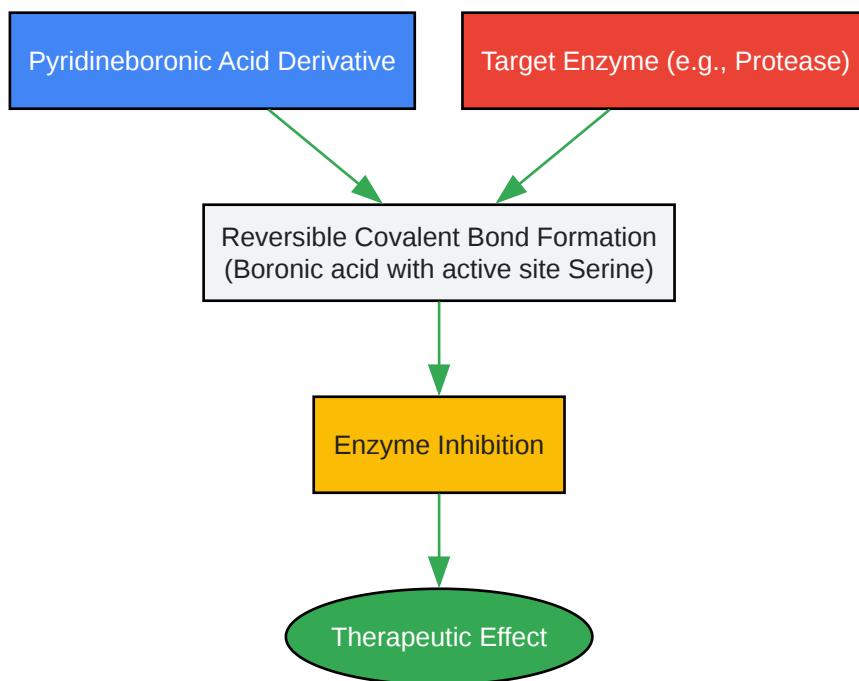
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Workflow for X-ray Crystallography of Pyridineboronic Acid Derivatives.

1. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities.
3. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are also measured.
4. Structure Solution: The initial positions of the atoms in the crystal are determined using methods such as direct methods or the Patterson function.
5. Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.
6. Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π - π stacking, are then analyzed to understand the crystal packing.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is crucial for understanding how pyridineboronic acid derivatives interact with biological targets, such as enzymes. For instance, the boronic acid moiety can form a covalent bond with a serine residue in the active site of a protease, leading to inhibition. The overall shape and electronic properties of the molecule, dictated by its crystal structure, determine the specificity and potency of this interaction.



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Mechanism of Enzyme Inhibition by Pyridineboronic Acid Derivatives.

This guide provides a foundational understanding of the crystallographic analysis of pyridineboronic acid derivatives. The presented data and protocols are intended to aid researchers in the fields of drug discovery and materials science in their efforts to design and synthesize novel compounds with tailored properties.

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